molecular formula C11H26Cl2N2O B12003126 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate CAS No. 833486-95-6

1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate

Cat. No.: B12003126
CAS No.: 833486-95-6
M. Wt: 273.24 g/mol
InChI Key: MQXDQEGOVMUOPA-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate is a chemical compound with the molecular formula C11H26Cl2N2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate typically involves the reaction of cyclohexylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Cyclohexylpiperidin-4-amine dihydrochloride
  • 1-Cyclohexylpiperidin-4-amine
  • Cyclohexylamine derivatives

Uniqueness: 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate stands out due to its specific chemical structure, which imparts unique properties such as solubility, stability, and reactivity. These characteristics make it particularly valuable in various research and industrial applications .

Properties

CAS No.

833486-95-6

Molecular Formula

C11H26Cl2N2O

Molecular Weight

273.24 g/mol

IUPAC Name

1-cyclohexylpiperidin-4-amine;hydrate;dihydrochloride

InChI

InChI=1S/C11H22N2.2ClH.H2O/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;;/h10-11H,1-9,12H2;2*1H;1H2

InChI Key

MQXDQEGOVMUOPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N.O.Cl.Cl

Origin of Product

United States

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